Cas no 2228739-96-4 (5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole)

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole structure
2228739-96-4 structure
商品名:5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
CAS番号:2228739-96-4
MF:C8H11BrN2
メガワット:215.090340852737
CID:6586041
PubChem ID:165672001

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
    • 2228739-96-4
    • EN300-1927339
    • インチ: 1S/C8H11BrN2/c1-6(5-9)8-4-7(2)10-11(8)3/h4H,1,5H2,2-3H3
    • InChIKey: FNOLIADIFFQGJI-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1=CC(C)=NN1C

計算された属性

  • せいみつぶんしりょう: 214.01056g/mol
  • どういたいしつりょう: 214.01056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 17.8Ų

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1927339-2.5g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
2.5g
$2631.0 2023-09-17
Enamine
EN300-1927339-0.5g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
0.5g
$1289.0 2023-09-17
Enamine
EN300-1927339-5.0g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
5g
$3894.0 2023-06-01
Enamine
EN300-1927339-1.0g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
1g
$1343.0 2023-06-01
Enamine
EN300-1927339-10.0g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
10g
$5774.0 2023-06-01
Enamine
EN300-1927339-0.25g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
0.25g
$1235.0 2023-09-17
Enamine
EN300-1927339-0.1g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
0.1g
$1183.0 2023-09-17
Enamine
EN300-1927339-0.05g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
0.05g
$1129.0 2023-09-17
Enamine
EN300-1927339-1g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
1g
$1343.0 2023-09-17
Enamine
EN300-1927339-5g
5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole
2228739-96-4
5g
$3894.0 2023-09-17

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole 関連文献

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazoleに関する追加情報

Introduction to 5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole (CAS No. 2228739-96-4)

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole (CAS No. 2228739-96-4) is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of applications in medicinal chemistry. The presence of a brominated propenyl group and dimethyl substituents on the pyrazole core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The bromopropenyl moiety in this compound introduces a reactive site that can undergo various chemical transformations, such as cross-coupling reactions, which are widely used in the construction of biaryl structures. These types of reactions are particularly important in the development of novel pharmaceuticals, as they allow for the efficient synthesis of complex molecular architectures. The dimethyl groups at the 1-position of the pyrazole ring contribute to the stability and electronic properties of the molecule, influencing its interaction with biological targets.

Recent research has highlighted the potential of 5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole as a building block in drug discovery. Its structural features make it an attractive candidate for further derivatization, leading to compounds with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the bromopropenyl group allows researchers to introduce diverse functional groups, thereby tailoring the compound's biological profile to specific therapeutic needs.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The pyrazole core is known for its ability to form stable coordination complexes with metals, which has implications for catalysis and material design. The bromine atom serves as a handle for further functionalization, enabling the creation of metal complexes with tailored properties. Such complexes could find applications in catalytic systems for organic transformations or as components in advanced materials.

The synthesis of 5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole typically involves multi-step organic reactions starting from commercially available precursors. The key step often involves the bromination of a propenyl-substituted pyrazole derivative, followed by purification and isolation. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce this compound on a larger scale for research and industrial purposes.

One of the most compelling aspects of this compound is its role in developing small-molecule inhibitors targeting various disease pathways. Pyrazole derivatives have been extensively studied for their ability to interact with biological macromolecules such as enzymes and receptors. The structural flexibility provided by the bromopropenyl group allows for precise tuning of binding interactions, which is crucial for achieving high affinity and selectivity. This has led to several promising candidates entering preclinical development pipelines.

The growing interest in 5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole is also driven by its compatibility with modern drug discovery technologies. High-throughput screening (HTS) platforms are increasingly used to identify lead compounds based on their binding affinity to biological targets. The ease of functionalization makes this compound an ideal candidate for HTS campaigns, where rapid diversification of the molecular structure is essential.

In conclusion, 5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole (CAS No. 2228739-96-4) represents a significant advancement in synthetic chemistry and drug development. Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic agents and materials. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and technological challenges.

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